(Dimethylamino)methyl prop-2-enoate
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Overview
Description
(Dimethylamino)methyl prop-2-enoate is an organic compound known for its versatile applications in various fields of science and industry. It is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor. This compound is miscible with water and reacts with bases, hydrolyzing rapidly to acrylic acid and dimethylaminoethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methyl prop-2-enoate typically involves the esterification of acrylic acid with dimethylaminoethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then distilled to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: (Dimethylamino)methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Dimethylamino)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Dimethylaminoethyl acrylate: Similar in structure but differs in the ester group.
Methyl prop-2-enoate: Lacks the dimethylamino group, leading to different reactivity and applications.
Uniqueness: (Dimethylamino)methyl prop-2-enoate is unique due to its combination of the dimethylamino group and the prop-2-enoate moiety. This combination imparts unique reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
58194-18-6 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(dimethylamino)methyl prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-4-6(8)9-5-7(2)3/h4H,1,5H2,2-3H3 |
InChI Key |
VMEZXMFPKOMWHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)COC(=O)C=C |
Origin of Product |
United States |
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